

CNI103: A Selective Calcineurin Inhibitor for Targeted Immunomodulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CNI103

Cat. No.: B15574460

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CNI103 is a novel, highly potent, and cell-permeable peptidyl inhibitor designed to selectively block the interaction between calcineurin (CN) and the Nuclear Factor of Activated T-cells (NFAT).[1][2] This selectivity presents a significant advantage over traditional calcineurin inhibitors, such as cyclosporin A and tacrolimus, which can have broad and sometimes toxic effects.[3] **CNI103** was developed through computational and medicinal chemistry by optimizing a previously identified calcineurin-targeting peptide, R11-VIVIT.[4] Its unique structure, consisting of a calcineurin-binding motif linked to a cell-penetrating cyclopeptidyl motif, allows for efficient intracellular delivery and high metabolic stability.[4] Preclinical studies have demonstrated its potential as a therapeutic agent for inflammatory conditions, particularly acute respiratory distress syndrome (ARDS), by specifically targeting the CN-NFAT signaling pathway in lung macrophages.[1][2]

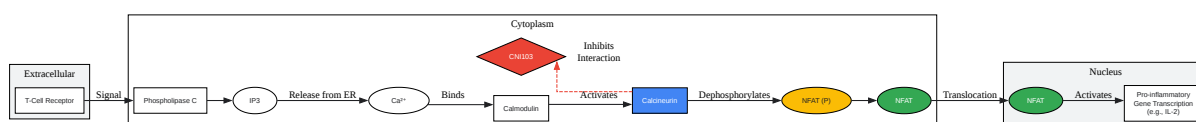
Core Mechanism of Action

Calcineurin is a calcium and calmodulin-dependent serine/threonine protein phosphatase that plays a critical role in T-cell activation and other cellular processes.[3][5] Upon activation by increased intracellular calcium levels, calcineurin dephosphorylates NFAT, enabling its translocation into the nucleus.[5][6] Once in the nucleus, NFAT acts as a transcription factor,

inducing the expression of various pro-inflammatory cytokines, including Interleukin-2 (IL-2).[6]
[7]

CNI103 exerts its inhibitory effect by specifically disrupting the protein-protein interaction between calcineurin and NFATc3.[1][2] Unlike conventional calcineurin inhibitors that bind to the catalytic site, **CNI103** is designed to block the docking site for NFAT on calcineurin. This targeted approach is intended to offer a more selective immunosuppressive effect with a potentially improved safety profile.[3]

Below is a diagram illustrating the signaling pathway and the inhibitory action of **CNI103**.



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Caption: Calcineurin-NFAT signaling pathway and **CNI103** inhibition.

Quantitative Data

The following tables summarize the key quantitative data reported for **CNI103** and its precursor, R11-VIVIT.

Compound	Binding Affinity (Kd) to Calcineurin	Serum Stability (t1/2)
CNI103	16 nM	> 24 hours
R11-VIVIT	500 nM	~ 1 hour

Table 1: Comparison of CNI103 and R11-VIVIT Properties.[\[4\]](#)

Treatment	Dose	Administration Route	Effect on TNF- α in BALF	Effect on IL-6 in BALF	Effect on Protein in BALF
CNI103	0.3, 1, 3 mg/kg	Intranasal (2h insufflation)	Dose-dependent decrease	Decrease (at 3 mg/kg)	Decrease (at 3 mg/kg)
CNI103	5 mg/kg	Intravenous (4h infusion)	Decrease	Not specified	Decrease

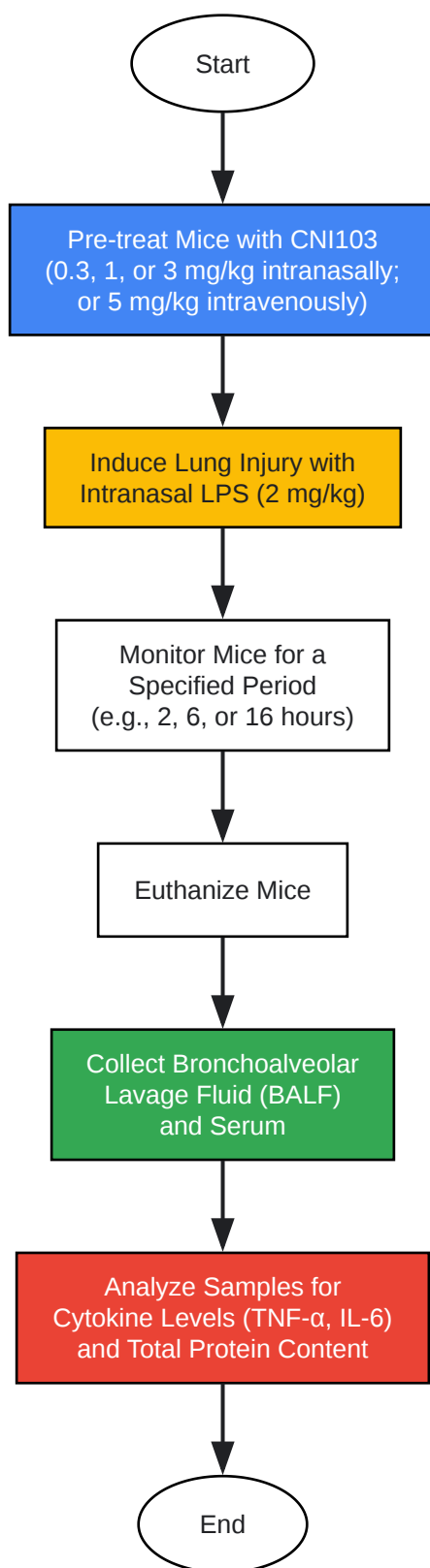
Table 2: In Vivo Efficacy of CNI103 in a Mouse Model of LPS-Induced Acute Lung Injury.[\[4\]](#)

Experimental Protocols

Detailed methodologies for key experiments involving **CNI103** are outlined below.

In Vivo Mouse Model of LPS-Induced Acute Lung Injury

This protocol is designed to evaluate the efficacy of **CNI103** in a preclinical model of acute lung injury.



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Caption: Workflow for in vivo evaluation of **CNI103** in an ALI mouse model.

- **Animal Model:** Wild-type mice are used for this study.[4][8]
- **Pretreatment:** A cohort of mice is pretreated with **CNI103**. [4] The administration can be either intranasal (at doses of 0.3, 1, and 3 mg/kg via 2-hour insufflation) or intravenous (at 5 mg/kg as a 4-hour infusion).[4] A control group receives a vehicle or a control peptide.[8][9]
- **Induction of Lung Injury:** Two hours after the pretreatment, acute lung injury is induced by intranasal administration of lipopolysaccharide (LPS) at a dose of 2 mg/kg.[4]
- **Monitoring and Sample Collection:** At specified time points post-LPS challenge (e.g., 2, 6, or 16 hours), the mice are euthanized.[4] Bronchoalveolar lavage fluid (BALF) and serum are collected for analysis.[4]
- **Analysis:** The collected BALF and serum are analyzed for levels of pro-inflammatory cytokines such as TNF- α and IL-6, as well as total protein content, which is an indicator of lung vascular permeability.[4]

In Vitro Inhibition of TNF- α Production in Macrophages

This protocol assesses the direct inhibitory effect of **CNI103** on inflammatory cytokine production in cultured macrophages.

- **Cell Culture:** Murine lung macrophages are cultured in appropriate media.[4]
- **Treatment:** The cultured macrophages are treated with varying concentrations of **CNI103** (ranging from 0.01 to 10 μ M).[4]
- **Stimulation:** The cells are then stimulated with LPS to induce an inflammatory response and the production of TNF- α . [4]
- **Analysis:** The cell culture supernatant is collected and the concentration of TNF- α is measured using an appropriate immunoassay, such as an ELISA.[4]

Concluding Remarks

CNI103 represents a promising therapeutic candidate due to its high potency, metabolic stability, and selective mechanism of action. By specifically targeting the calcineurin-NFAT interaction, it offers the potential for effective immunomodulation with a reduced risk of the side

effects associated with conventional, non-selective calcineurin inhibitors. The preclinical data, particularly in the context of acute lung injury, are encouraging. Further investigation, including clinical trials with related compounds like CNP-103, will be crucial in determining the full therapeutic potential of this novel class of selective calcineurin inhibitors.[10][11]

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- To cite this document: BenchChem. [CNI103: A Selective Calcineurin Inhibitor for Targeted Immunomodulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574460#cni103-as-a-selective-calcineurin-inhibitor]

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